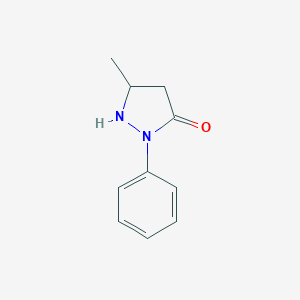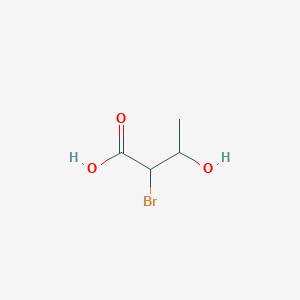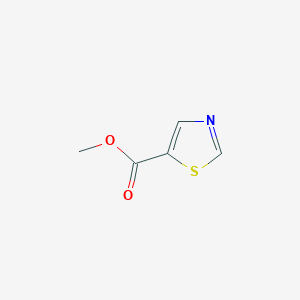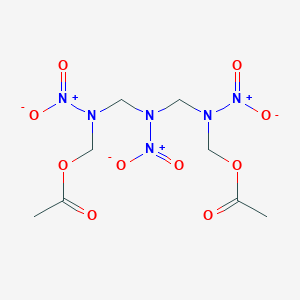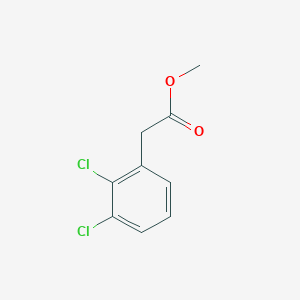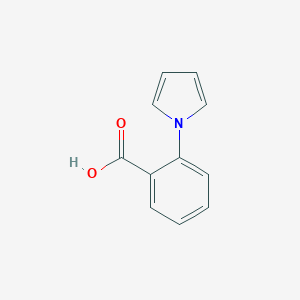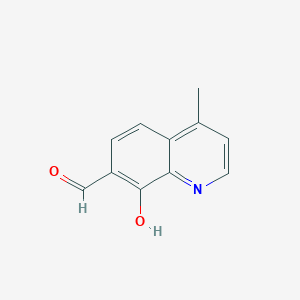
8-Hydroxy-4-methylquinoline-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-4-methylquinoline-7-carbaldehyde, also known as 8-HMQ, is a versatile organic compound that has gained significant attention in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is widely used as a chelating agent in analytical chemistry, biochemistry, and pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-4-methylquinoline-7-carbaldehyde is based on its ability to form stable metal complexes with metal ions. The metal complexes formed by 8-Hydroxy-4-methylquinoline-7-carbaldehyde can interact with various biological molecules, such as proteins and nucleic acids, and modulate their functions. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication.
Efectos Bioquímicos Y Fisiológicos
8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have various biochemical and physiological effects, depending on the metal ion it chelates and the biological system it interacts with. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have antioxidant properties by chelating iron ions, which can generate reactive oxygen species in biological systems. Furthermore, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have neuroprotective effects by chelating zinc ions, which can contribute to neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Hydroxy-4-methylquinoline-7-carbaldehyde has several advantages for lab experiments, including its high stability and solubility in various solvents. It is also relatively easy to synthesize and has a low cost. However, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has some limitations, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop new analytical methods for the detection and quantification of metal ions using 8-Hydroxy-4-methylquinoline-7-carbaldehyde as a chelating agent. Additionally, the development of new synthetic methods for 8-Hydroxy-4-methylquinoline-7-carbaldehyde and its derivatives can lead to the discovery of new properties and applications.
Conclusion:
In conclusion, 8-Hydroxy-4-methylquinoline-7-carbaldehyde is a versatile organic compound with various scientific research applications. Its ability to form stable metal complexes makes it a valuable tool for analytical chemistry, biochemistry, and pharmaceuticals. The future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde are promising and can lead to the discovery of new properties and applications.
Métodos De Síntesis
The synthesis of 8-Hydroxy-4-methylquinoline-7-carbaldehyde involves the reaction of 8-hydroxyquinoline with paraformaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a condensation reaction, which results in the formation of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
8-Hydroxy-4-methylquinoline-7-carbaldehyde has a wide range of scientific research applications, including analytical chemistry, biochemistry, and pharmaceuticals. It is commonly used as a chelating agent to form metal complexes, which can be used for the detection and quantification of metal ions in various samples. 8-Hydroxy-4-methylquinoline-7-carbaldehyde has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
Propiedades
Número CAS |
13785-26-7 |
|---|---|
Nombre del producto |
8-Hydroxy-4-methylquinoline-7-carbaldehyde |
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
8-hydroxy-4-methylquinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-12-10-9(7)3-2-8(6-13)11(10)14/h2-6,14H,1H3 |
Clave InChI |
LXTBATDLJYJYLU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)C=O |
SMILES canónico |
CC1=C2C=CC(=C(C2=NC=C1)O)C=O |
Sinónimos |
7-Quinolinecarboxaldehyde,8-hydroxy-4-methyl-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



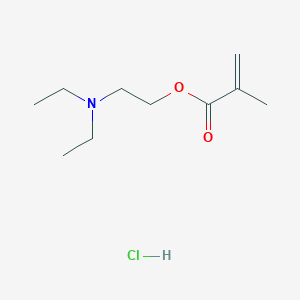
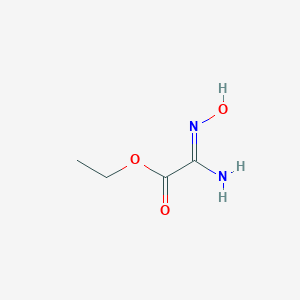
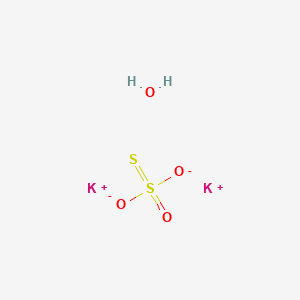
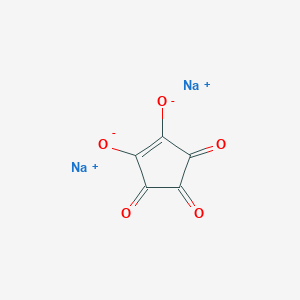
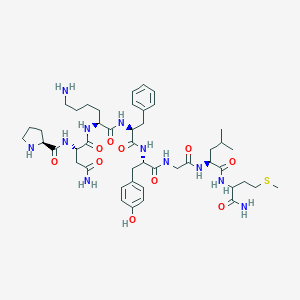
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

